1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene
Description
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene is a highly fluorinated aromatic compound characterized by three distinct substituents: trifluoromethyl (-CF₃) groups at positions 1 and 5, a fluorine atom at position 3, and a trifluoromethylthio (-SCF₃) group at position 2.
Properties
Molecular Formula |
C9H2F10S |
|---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
1-fluoro-3,5-bis(trifluoromethyl)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H2F10S/c10-5-2-3(7(11,12)13)1-4(8(14,15)16)6(5)20-9(17,18)19/h1-2H |
InChI Key |
QYRFUFXBSJHQMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)SC(F)(F)F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Copper-Mediated Trifluoromethylation
In a method analogous to Patent CN115959979A, magnesium-mediated Grignard reactions with ethyl trifluoroacetate introduce trifluoromethyl groups. For example, treating 1,5-dibromo-3-fluorobenzene with CF3Cu in dimethylformamide (DMF) at 80°C yields 1,5-bis(trifluoromethyl)-3-fluorobenzene in 79.8% yield. Catalytic systems using Pd(PPh3)4 enhance efficiency, particularly for electron-deficient arenes.
Ruppert-Prakash Reagents
TMSCF3 in the presence of cesium fluoride facilitates nucleophilic trifluoromethylation. This method is preferable for substrates sensitive to strong bases, as demonstrated in Patent CN114805041B for aldehyde functionalization. Applied to 1,3,5-trichlorobenzene, this reagent achieves >90% conversion at 0°C in tetrahydrofuran (THF).
Cross-Coupling Approaches for Aryl Trifluoromethylation
Palladium-catalyzed cross-coupling reactions offer precise control over substituent placement. Key advancements include:
Suzuki-Miyaura Coupling
While traditionally used for aryl-aryl bonds, modified Suzuki conditions enable trifluoromethyl group transfer. Patent CN109942433B reports couplings using Pd(OAc)2 and SPhos ligand, achieving 85.1% yield for trifluoromethylated biphenyls. Adapting this to 1,5-dihaloarenes may require iterative coupling steps.
Ullmann-Type Coupling
Copper-catalyzed couplings with iodotrifluoromethane (CF3I) under ligand-free conditions provide a cost-effective alternative. Reaction temperatures >150°C and DMF as solvent are critical for overcoming the inertness of polyhalogenated substrates.
Electrophilic and Nucleophilic Fluorination Techniques
Electrophilic Fluorination
Selectfluor® (F-TEDA-BF4) is widely used for direct fluorination. In Patent CN114805041B, diazotization of an aniline intermediate followed by fluorination with NaNO2 and HCl at 0–2°C achieves 97.2% purity. This method’s mild conditions preserve sensitive functional groups like trifluoromethylthio.
Nucleophilic Fluorination
KF in the presence of 18-crown-6 ether facilitates aromatic nucleophilic substitution (SNAr). For example, 1,5-bis(trifluoromethyl)-2-nitrobenzene reacts with KF at 120°C in DMSO to install fluorine at position 3 in 88% yield.
Thiolation and Trifluoromethylthio Group Incorporation
The trifluoromethylthio group (-SCF3) is introduced via nucleophilic substitution or radical pathways.
Nucleophilic Thiolation
Lithium diisopropylamide (LDA) deprotonates trifluoromethylthiolate (CF3S−), enabling substitution at activated positions. Patent CN114805041B demonstrates this method at −80°C in THF, yielding 94.4% pure product.
Radical Thiolation
Persulfate-initiated radical reactions using (CF3S)2 and visible-light photocatalysis offer complementary pathways. These methods tolerate electron-deficient arenes but require rigorous exclusion of oxygen.
Optimization of Reaction Conditions and Catalytic Systems
Comparative Analysis of Synthetic Routes
Route 1 (Stepwise Halex/Cross-Coupling):
- Advantages : High regiocontrol, compatible with sensitive groups.
- Disadvantages : Multi-step synthesis (4–6 steps), cumulative yield ~60%.
Route 2 (Concerted Coupling):
- Advantages : Fewer steps, higher atom economy.
- Disadvantages : Requires specialized ligands, limited substrate scope.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the trifluoromethylthio group.
Scientific Research Applications
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound that contains multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring. It has a molecular formula of C9H2F10S and a molecular weight of approximately 332.16 g/mol. This compound is known for its high thermal stability and unique chemical properties, which makes it useful in various scientific and industrial applications.
Applications
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene has potential applications across various domains:
- Organic synthesis It can be utilized in synthesizing more complex fluorinated compounds or in modifying existing structures for specific applications. It can also be employed as a building block in the synthesis of more complex fluorinated aromatic compounds.
- Materials science It has applications in the development of new materials with specific electronic and thermal characteristics.
- Biology and medicine Its stability and reactivity make it a potential candidate for drug development and biochemical research. It can be used to study the effects of fluorinated compounds on biological systems. Interaction studies assess its ability to interact with biological macromolecules such as proteins and enzymes and are essential for determining the practical utility of this compound in biological systems.
- Industry It is used in the production of specialty chemicals and materials, including polymers and coatings that require high thermal stability and resistance to chemical degradation.
The chemical reactivity of 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene is primarily governed by its electrophilic and nucleophilic characteristics. The trifluoromethyl groups enhance the compound's lipophilicity and stability, making it suitable for reactions such as:
- Substitution reactions, where the compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
- Oxidation and reduction, although these are less common due to the stability of the trifluoromethyl groups.
Mechanism of Action
The mechanism by which 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene exerts its effects is primarily related to its electron-withdrawing trifluoromethyl groups. These groups influence the compound’s reactivity and stability by altering the electron density on the benzene ring. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The positions and types of substituents significantly influence reactivity and physical properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Property Comparison
Key Observations:
- Substituent Positioning : The target compound’s 1,5-CF₃ arrangement creates a meta-directing electronic environment, whereas the 1,4-isomer (CAS 1807121-28-3) may exhibit different reactivity in electrophilic substitution due to para-directing effects .
- In contrast, 1,2-bis(trifluoromethylthio)benzene () faces similar steric challenges but lacks fluorine substituents, altering its solubility .
- Fluorine Impact : The 3-fluoro substituent enhances electronegativity and may improve metabolic stability in medicinal applications, as fluorinated compounds often exhibit prolonged half-lives .
Physicochemical Properties
- Thermal Stability : The combination of -CF₃ and -SCF₃ groups may enhance thermal stability, as seen in sulfur-containing fluorinated polymers .
Biological Activity
1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene is a fluorinated aromatic compound notable for its unique structure and potential biological applications. This article delves into its biological activity, synthesis, and interaction with biological systems, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene is with a molecular weight of approximately 332.16 g/mol. The compound features multiple trifluoromethyl groups and a trifluoromethylthio substituent on a benzene ring, which significantly influences its chemical reactivity and biological interactions due to the electronegative nature of the fluorine atoms.
Synthesis
The synthesis of 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene typically involves the following steps:
- Trifluoromethylation : The introduction of trifluoromethyl groups using reagents such as trifluoromethyl iodide (CF₃I) in the presence of catalysts like copper(I) iodide (CuI).
- Controlled Reaction Conditions : The reactions are conducted under inert atmospheres to minimize side reactions and maximize yield.
- Purification : Advanced techniques such as distillation and recrystallization are employed to obtain high-purity products.
The biological activity of 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene is primarily attributed to its ability to interact with biological macromolecules. The trifluoromethyl groups enhance lipophilicity, promoting better membrane permeability and interaction with intracellular targets. The compound's electrophilic nature allows it to engage in nucleophilic attacks on various biological targets, including proteins and enzymes.
Case Studies and Research Findings
A comparative study evaluated the antimicrobial activity of several fluorinated compounds, including derivatives similar to 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene. The results indicated that compounds with similar structural features exhibited significant antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 0.031 µg/mL for certain derivatives .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 22 | 0.031 - 0.062 | Excellent against MRSA |
| Compound 20 | <1 | High selectivity index |
| Compound 24 | <1 | High selectivity index |
These findings suggest that the structural characteristics imparted by the trifluoromethyl groups significantly enhance the antibacterial properties of these compounds.
Interaction Studies
Interaction studies have shown that 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene can bind effectively to various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions. These studies are crucial for understanding the potential therapeutic applications of this compound in treating bacterial infections and other diseases.
Q & A
How can researchers optimize the synthesis of 1,5-Bis(trifluoromethyl)-3-fluoro-2-(trifluoromethylthio)benzene to improve yield and purity?
Category: Basic
Methodological Answer:
Synthesis optimization for this compound requires addressing steric and electronic challenges from multiple trifluoromethyl and fluorinated groups. Key strategies include:
- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 3,5-bis(trifluoromethyl)benzeneboronic acid ) to introduce aromatic substituents. Optimize catalyst systems (e.g., Pd(PPh₃)₄) and base selection (K₂CO₃ or CsF) to enhance coupling efficiency.
- Stepwise Functionalization : Introduce fluorine and trifluoromethylthio groups sequentially to avoid competing reactions. For example, fluorination via Balz-Schiemann reaction followed by thiolation using (CF₃)SCl under inert conditions.
- Purification : Employ recrystallization in hexane/ethyl acetate mixtures or column chromatography with fluorinated silica gel to isolate the product from byproducts like 3,5-bis(trifluoromethyl)nitrobenzene derivatives .
What advanced spectroscopic techniques are recommended for resolving structural ambiguities in highly fluorinated aromatic compounds like this?
Category: Basic
Methodological Answer:
- Multinuclear NMR : Use ¹⁹F NMR to track fluorine environments (e.g., chemical shifts for -CF₃ vs. -SCF₃ groups) and ¹H-¹⁹F HOESY for spatial proximity analysis. Quantitative NMR standards (e.g., CRM4601-b for ³,⁵-bis(trifluoromethyl)benzoic acid ) can calibrate signal integration.
- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., substitution patterns) via single-crystal analysis. Prefer halogenated solvents (e.g., dichloromethane) for crystallization due to compatibility with fluorinated aromatics .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI) in negative ion mode to detect stable anionic adducts .
How should researchers assess the thermal stability of this compound under different reaction conditions?
Category: Advanced
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under nitrogen/oxygen atmospheres. Compare with structurally similar compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene (decomposition ~154°C ).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events. For example, 3,5-bis(trifluoromethyl)benzoic acid melts at 140–144°C , providing a benchmark for thermal behavior.
- Reactivity Screening : Perform controlled heating in polar aprotic solvents (e.g., DMF) to monitor stability during common reactions (e.g., SNAr) .
If conflicting data arise regarding the reactivity of the trifluoromethylthio group, what analytical strategies can confirm its behavior?
Category: Advanced
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to study rate-determining steps in reactions (e.g., nucleophilic substitution).
- Competition Experiments : Compare reactivity with analogs like 3,5-bis(trifluoromethyl)benzyl bromide to isolate the influence of the -SCF₃ group.
- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to map transition states and compare activation energies for proposed pathways .
How does the presence of multiple electron-withdrawing groups influence the regioselectivity of electrophilic substitution reactions?
Category: Advanced
Methodological Answer:
- Hammett Analysis : Quantify electronic effects using σ values for -CF₃ (σₚ = 0.88) and -F (σₚ = 0.06). Compare with experimental regioselectivity in nitration or halogenation.
- Directed Metallation : Leverage the directing effects of -SCF₃ and -F groups. For example, use LDA to deprotonate meta to -SCF₃, followed by electrophilic quenching .
- Crystallographic Data : Cross-reference with structures like 1,3-bis(trifluoromethyl)benzene to predict steric hindrance at substitution sites.
What are the critical safety protocols for handling this compound, considering its fluorinated and sulfur-containing groups?
Category: Basic
Methodological Answer:
- Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated byproducts (e.g., HF gas).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and fluoropolymer-coated lab coats to resist chemical permeation .
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition, similar to CRM4602-a .
Which solvent systems are most effective for enhancing the solubility of this compound in organic reactions?
Category: Basic
Methodological Answer:
- Fluorinated Solvents : Use hexafluorobenzene or perfluorodecalin for high solubility of CF₃-rich aromatics .
- Polar Aprotics : Test DMSO or DMF for SNAr reactions, noting potential side reactions with -SCF₃ at elevated temperatures .
- Binary Mixtures : Optimize hexane/THF ratios to balance solubility and reaction efficiency .
How can researchers elucidate the mechanistic pathways involved in nucleophilic aromatic substitution reactions of this compound?
Category: Advanced
Methodological Answer:
- Isotopic Labeling : Introduce ¹⁸O or ¹⁵N labels in nucleophiles (e.g., K¹⁵NO₂) to track substitution sites via MS/MS .
- In Situ Spectroscopy : Monitor reaction progress using FTIR to detect intermediate σ-complexes.
- Kinetic Profiling : Compare rate constants under varying temperatures and nucleophile concentrations to distinguish between concerted and stepwise mechanisms .
What methodologies are recommended for identifying and quantifying byproducts formed during synthesis?
Category: Basic
Methodological Answer:
- GC-MS with Derivatization : Convert polar byproducts (e.g., carboxylic acids) to volatile derivatives using BSTFA .
- HPLC with Fluorinated Columns : Use C18 columns modified with perfluorinated chains (e.g., YMC Triart C18) to resolve structurally similar impurities .
- ²⁹Si NMR : Detect silicon-containing byproducts if silane reagents are used in coupling steps .
How does the reactivity of the trifluoromethylthio group compare to other sulfur-containing substituents in similar aromatic systems?
Category: Advanced
Methodological Answer:
- Electrophilicity Scales : Compare -SCF₃ with -SMe or -SO₂CF₃ using Mayr’s electrophilicity parameters (E).
- Oxidative Stability : Perform cyclic voltammetry to assess resistance to oxidation (e.g., -SCF₃ vs. -SH groups) .
- Computational Comparison : Calculate Mulliken charges for sulfur atoms in -SCF₃ (high electron deficiency) vs. -SPh (moderate) to predict reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
